Hemopressin (human, mouse)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hemopressin (human, mouse) is a bioactive endogenous peptide substrate for endopeptidase 24.15 (ep24.15), neurolysin (ep24.16), and ACE . It is a selective CB1 receptor inverse agonist . Hemopressin has been found to have potent hypotensive effects in vivo . It also exhibits antinociceptive activity .

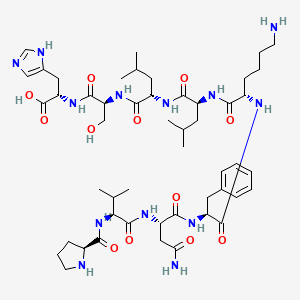

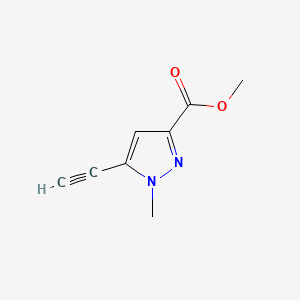

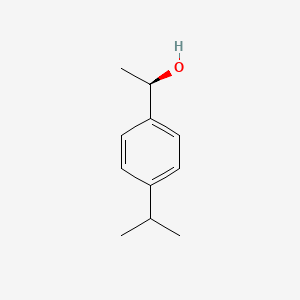

Molecular Structure Analysis

Hemopressin (human, mouse) has a molecular formula of C50H79N13O12 . Its molecular weight is 1054.24 g/mol . The IUPAC name for Hemopressin (human, mouse) is (2S)-2-[[…]]-3-(1H-imidazol-5-yl)propanoic acid .

Physical And Chemical Properties Analysis

Hemopressin (human, mouse) is a solid substance . It is soluble to 1 mg/ml in water . The storage conditions for Hemopressin (human, mouse) are as follows: powder at -20°C for 3 years, at 4°C for 2 years, and in solvent at -80°C for 6 months and at -20°C for 1 month .

Aplicaciones Científicas De Investigación

Hemopressin (human, mouse) is a bioactive peptide with several intriguing applications in scientific research. Below are six distinct applications, each detailed in its own section:

Enzyme Substrate

Hemopressin serves as a substrate for various endopeptidases such as endopeptidase 24.15 (ep24.15) , neurolysin (ep24.16) , and angiotensin-converting enzyme (ACE) . It has specific inhibitory constants (Ki values) for these enzymes, indicating its potential use in studying enzyme kinetics and mechanisms.

Cardiovascular Research

Due to its potent hypotensive effects in vivo, Hemopressin is valuable in cardiovascular research, particularly in studies related to blood pressure regulation and hypertension .

Cannabinoid Receptor Research

Hemopressin acts as a selective CB1 cannabinoid receptor inverse agonist . This property makes it useful for researching the endocannabinoid system and its role in various physiological processes.

Pain Management Studies

The peptide displays antinociceptive activity in vivo, suggesting its application in pain management research and the development of new analgesics .

Neurological Studies

Research published in the Journal of Neuroscience indicates that Hemopressin can inhibit agonist-induced receptor internalization in a heterologous cell model . This finding opens avenues for studying receptor dynamics and signaling pathways in neurons.

Sleep-Wake Cycle Research

A derivative of Hemopressin, (m)VD-hemopressin (α) , has been investigated for its effects on the sleep-wake cycle and power spectrum of cortical EEG in freely moving rats . This suggests potential applications in sleep disorder research and therapy.

Mecanismo De Acción

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H79N13O12/c1-27(2)19-34(44(68)58-35(20-28(3)4)45(69)62-39(25-64)48(72)61-38(50(74)75)22-31-24-53-26-55-31)57-43(67)33(15-10-11-17-51)56-46(70)36(21-30-13-8-7-9-14-30)59-47(71)37(23-40(52)65)60-49(73)41(29(5)6)63-42(66)32-16-12-18-54-32/h7-9,13-14,24,26-29,32-39,41,54,64H,10-12,15-23,25,51H2,1-6H3,(H2,52,65)(H,53,55)(H,56,70)(H,57,67)(H,58,68)(H,59,71)(H,60,73)(H,61,72)(H,62,69)(H,63,66)(H,74,75)/t32-,33-,34-,35-,36-,37-,38-,39-,41-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXQOFXDPAGOQL-TZFLQVIRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C3CCCN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H79N13O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1054.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hemopressin (human, mouse) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R)-7,10-diazatricyclo[8.4.0.02,7]tetradeca-3,5,11,13-tetraene](/img/structure/B561503.png)

![1-Acetyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-4-sulfonic acid](/img/structure/B561507.png)

![4-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3H-pyrazol-3-one](/img/structure/B561517.png)

![(R)-Hexahydroimidazo[1,5-c]thiazole](/img/structure/B561520.png)

![Octahydrodipyrrolo[1,2-a:2',1'-c]pyrazin-5(6H)-one](/img/structure/B561523.png)